

3,6-dichloro-5-nitropyridazin-4-amine CAS number and molecular structure

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Compound of Interest

Compound Name: 3,6-Dichloro-5-nitropyridazin-4-amine

Cat. No.: B1338105

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Technical Guide: 3,6-dichloro-5-nitropyridazin-4-amine

Disclaimer: The compound **3,6-dichloro-5-nitropyridazin-4-amine** is not listed in major chemical databases and appears to be a novel or sparsely documented chemical entity. As such, a specific CAS number cannot be provided. This guide presents a scientifically grounded, hypothetical pathway for its synthesis and predicted properties based on established chemical principles and data from closely related analogues.

Executive Summary

This technical guide provides a comprehensive overview of the hypothetical compound **3,6-dichloro-5-nitropyridazin-4-amine**, tailored for researchers, scientists, and professionals in drug development. In the absence of direct experimental data for the target compound, this document outlines a plausible synthetic route, detailed experimental protocols for each synthetic step based on analogous reactions, and predicted physicochemical properties. The proposed synthesis starts from the commercially available precursor, 3,6-dichloropyridazine. The key transformations involve a regioselective amination followed by nitration. All quantitative data for known precursors and predicted data for the target compound are summarized in structured tables. Visualizations of the synthetic pathway and experimental workflows are provided using Graphviz diagrams to ensure clarity.

Molecular Structure and Physicochemical Properties

The proposed molecular structure for **3,6-dichloro-5-nitropyridazin-4-amine** is presented below. The physicochemical properties of the known precursor, 4-amino-3,6-dichloropyridazine, are provided for reference, alongside predicted properties for the target compound.

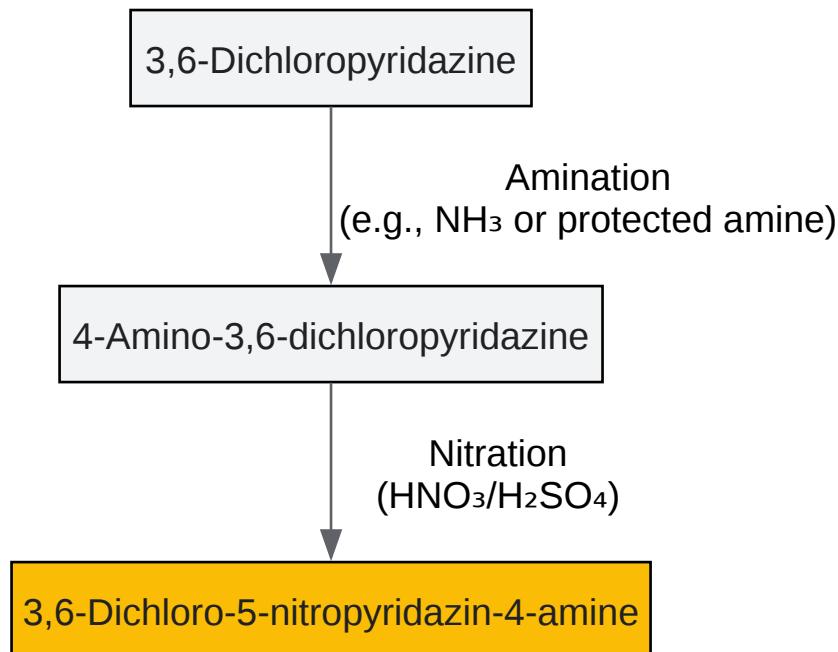
Table 1: Physicochemical Properties of 4-amino-3,6-dichloropyridazine and Predicted Properties for **3,6-dichloro-5-nitropyridazin-4-amine**.

| Property | 4-amino-3,6-dichloropyridazine | 3,6-dichloro-5-nitropyridazin-4-amine (Predicted) |
|-------------------|--|---|
| CAS Number | 823-58-5[1] | Not Available |
| Molecular Formula | C ₄ H ₃ Cl ₂ N ₃ | C ₄ H ₂ Cl ₂ N ₄ O ₂ |
| Molecular Weight | 163.99 g/mol | 208.99 g/mol |
| Appearance | Solid | Yellow Solid (predicted) |
| Melting Point | Not specified | >200 °C (decomposes) |
| Boiling Point | Not available | Not available |
| Solubility | Soluble in polar organic solvents | Sparingly soluble in polar organic solvents |
| pKa | Not available | ~ 1-2 (predicted, due to electron-withdrawing groups) |

Proposed Synthetic Pathway

A plausible synthetic route to obtain **3,6-dichloro-5-nitropyridazin-4-amine** is proposed, commencing with the commercially available 3,6-dichloropyridazine. The pathway involves two key steps: regioselective amination and subsequent nitration.

Proposed Synthesis of 3,6-dichloro-5-nitropyridazin-4-amine



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Caption: A two-step synthetic pathway to the target compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of **3,6-dichloro-5-nitropyridazin-4-amine**. These protocols are based on established procedures for analogous compounds.

Step 1: Synthesis of 4-amino-3,6-dichloropyridazine from 3,6-dichloropyridazine

This procedure is based on the known reactivity of 3,6-dichloropyridazine with nucleophiles.[\[2\]](#) [\[3\]](#)

Materials:

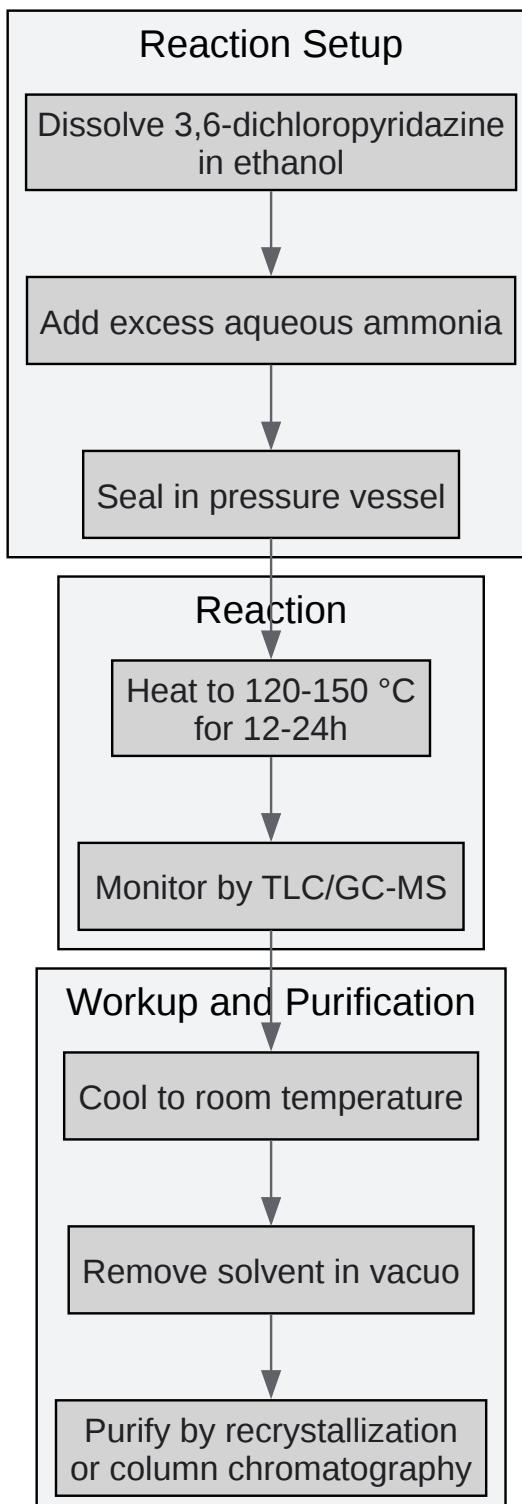
- 3,6-dichloropyridazine (1.0 equiv)
- Ammonia (aqueous solution, excess) or a suitable amine source

- Ethanol
- Pressure vessel
- Standard laboratory glassware

Procedure:

- In a pressure-rated vessel, dissolve 3,6-dichloropyridazine (1.0 equiv) in ethanol.
- Add an excess of aqueous ammonia to the solution.
- Seal the vessel and heat the mixture to 120-150 °C.
- Maintain the reaction at this temperature for 12-24 hours, with stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction vessel to room temperature.
- Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield 4-amino-3,6-dichloropyridazine.

Workflow for Amination

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Caption: Experimental workflow for the synthesis of the amine precursor.

Step 2: Synthesis of 3,6-dichloro-5-nitropyridazin-4-amine from 4-amino-3,6-dichloropyridazine

This nitration protocol is adapted from procedures for similar electron-rich heterocyclic amines.
[4][5]

Materials:

- 4-amino-3,6-dichloropyridazine (1.0 equiv)
- Concentrated sulfuric acid (98%)
- Fuming nitric acid (90%)
- Ice bath
- Standard laboratory glassware

Procedure:

- Carefully add 4-amino-3,6-dichloropyridazine (1.0 equiv) in portions to concentrated sulfuric acid, while maintaining the temperature below 10 °C using an ice bath. Stir until all the solid has dissolved.
- Cool the mixture to 0-5 °C.
- Slowly add fuming nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
- After the addition is complete, stir the reaction mixture at 0-5 °C for 2-4 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
- The precipitated solid is collected by vacuum filtration.
- Wash the solid with cold water until the filtrate is neutral.

- Dry the product under vacuum to yield **3,6-dichloro-5-nitropyridazin-4-amine**. Further purification can be achieved by recrystallization if necessary.

Potential Applications in Drug Development

Substituted pyridazine derivatives are known to exhibit a wide range of biological activities.^[3] The introduction of a nitro group, a common pharmacophore, can modulate the electronic properties and biological activity of a molecule. The target compound, **3,6-dichloro-5-nitropyridazin-4-amine**, could serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications, such as kinase inhibitors or anti-proliferative agents. The two chlorine atoms offer sites for further functionalization through nucleophilic substitution reactions, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

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